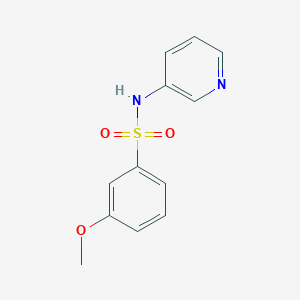![molecular formula C18H27N5OS B492747 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide CAS No. 671200-87-6](/img/structure/B492747.png)
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide is an organic compound that features a triazole ring, a sulfanyl group, and a phenylacetamide moiety
Métodos De Preparación
The synthesis of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-amino-1H-1,2,4-triazole and 3,5-ditert-butylphenylamine.
Formation of Intermediate: The 5-amino-1H-1,2,4-triazole is reacted with a suitable sulfanylating agent to introduce the sulfanyl group, forming 5-amino-1H-1,2,4-triazol-3-yl sulfide.
Acylation: The intermediate is then acylated with 3,5-ditert-butylphenylacetyl chloride under appropriate conditions to yield the final product.
Industrial production methods may involve optimization of reaction conditions such as temperature, solvent, and catalysts to improve yield and purity.
Análisis De Reacciones Químicas
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the triazole ring or the sulfanyl group.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an inhibitor of specific enzymes or receptors, which could lead to the development of new therapeutic agents.
Agriculture: It may be used as a precursor for the synthesis of agrochemicals, such as herbicides or fungicides.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfanyl group play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide include:
5-amino-1H-1,2,4-triazole derivatives: These compounds share the triazole ring and exhibit similar chemical properties and reactivity.
Phenylacetamide derivatives: Compounds with the phenylacetamide moiety also show comparable biological activities and applications.
Propiedades
IUPAC Name |
2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5OS/c1-17(2,3)11-7-12(18(4,5)6)9-13(8-11)20-14(24)10-25-16-21-15(19)22-23-16/h7-9H,10H2,1-6H3,(H,20,24)(H3,19,21,22,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJPBHSUNDSJHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)NC(=O)CSC2=NNC(=N2)N)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492664.png)
![N-(4-tert-butylphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B492666.png)
![N-(4-ethoxyphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B492668.png)
![N-(4-tert-butylphenyl)-3-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]propanamide](/img/structure/B492670.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3,5-ditert-butylphenyl)acetamide](/img/structure/B492671.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B492673.png)
![3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(4-methoxyphenyl)propanamide](/img/structure/B492675.png)

![2-[(3-cyano-4-ethyl-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B492677.png)
![2-[[3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinolin-2-yl]sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B492680.png)
![N-(3-(benzo[d]thiazol-2-yl)phenyl)-2-((3-cyano-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinolin-2-yl)thio)acetamide](/img/structure/B492681.png)
![2-[2-(Azepan-1-yl)-2-oxoethyl]sulfanyl-4-(4-methoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydroquinoline-3-carbonitrile](/img/structure/B492684.png)


